AChE/BuChE Selectivity Ratio: Ortho-Chlorobenzyl vs. 4-Chlorobenzyl and Unsubstituted Benzyl Analogues
The target compound exhibits a quantifiable AChE/BuChE selectivity window. Its BuChE IC₅₀ (6.88E+3 nM) is 4.4-fold higher than its AChE IC₅₀ (1.58E+3 nM), indicating preferential AChE engagement. In contrast, the 6-(4-chlorobenzyl) regioisomer shows a narrower selectivity ratio (BuChE IC₅₀ / AChE IC₅₀ ≈ 2.1), while the unsubstituted 6-benzyl analogue loses selectivity altogether (ratio ≈ 1.0) [1]. The ortho-chlorine position thus confers a measurable selectivity advantage for experiments requiring AChE-preferential inhibition over BuChE.
| Evidence Dimension | AChE/BuChE selectivity ratio (BuChE IC₅₀ ÷ AChE IC₅₀) |
|---|---|
| Target Compound Data | 4.4 (AChE IC₅₀ 1.58E+3 nM, BuChE IC₅₀ 6.88E+3 nM) |
| Comparator Or Baseline | 6-(4-Chlorobenzyl) analogue: ratio ≈ 2.1; 6-Benzyl analogue: ratio ≈ 1.0 |
| Quantified Difference | Target compound selectivity ratio is ~2.1× higher than para isomer and ~4.4× higher than benzyl analogue |
| Conditions | Human recombinant AChE and human plasmatic BuChE; Ellman's method with acetylthiocholine iodide substrate (BindingDB CHEMBL4857554) |
Why This Matters
Researchers requiring cholinesterase subtype discrimination must select the ortho-chlorobenzyl compound; the regioisomer or unsubstituted congener cannot reproduce this selectivity profile, directly affecting assay interpretation and structure-activity conclusions.
- [1] BindingDB. BDBM50569749 (CHEMBL4857554): AChE IC₅₀ 1.58E+3 nM, BuChE IC₅₀ 6.88E+3 nM; BDBM50569750: AChE IC₅₀ 2.51E+3 nM, BuChE IC₅₀ 5.31E+3 nM; 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one: AChE IC₅₀ 1.02E+3 nM, BuChE IC₅₀ 1.08E+3 nM. View Source
